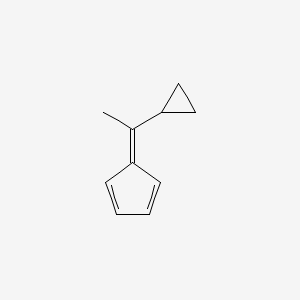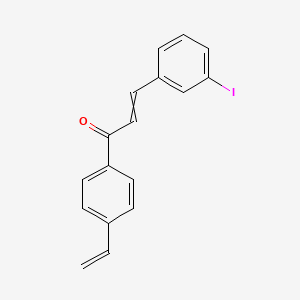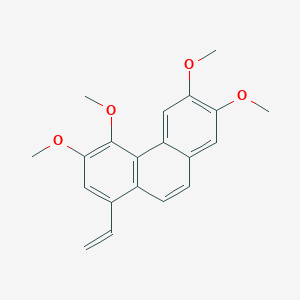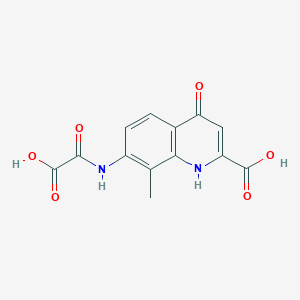![molecular formula C17H18O2S B14609261 {[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid CAS No. 60992-62-3](/img/structure/B14609261.png)
{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid is an organic compound that features a biphenyl structure with a methyl group and an ethylsulfanyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid typically involves several steps:
Formation of 4’-Methyl[1,1’-biphenyl]-4-yl ethyl sulfide: This can be achieved by reacting 4’-methyl[1,1’-biphenyl]-4-yl bromide with ethanethiol in the presence of a base such as sodium hydride.
Oxidation to Sulfoxide: The ethyl sulfide is then oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide.
Formation of Acetic Acid Derivative: The sulfoxide is then reacted with bromoacetic acid in the presence of a base to form {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl sulfide derivatives.
Substitution: Esters and amides of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid.
Aplicaciones Científicas De Investigación
{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbiphenyl: Lacks the ethylsulfanyl and acetic acid groups, making it less versatile in chemical reactions.
4-Ethylbiphenyl: Similar structure but without the sulfanyl group, leading to different reactivity.
4-Methyl[1,1’-biphenyl]-4-yl acetic acid: Lacks the ethylsulfanyl group, affecting its chemical properties and applications.
Uniqueness
{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid is unique due to the presence of both the ethylsulfanyl and acetic acid groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
60992-62-3 |
|---|---|
Fórmula molecular |
C17H18O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-[1-[4-(4-methylphenyl)phenyl]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C17H18O2S/c1-12-3-5-15(6-4-12)16-9-7-14(8-10-16)13(2)20-11-17(18)19/h3-10,13H,11H2,1-2H3,(H,18,19) |
Clave InChI |
BTICBVGSCMGNAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)

![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)








